Cas no 2250242-89-6 (6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride)
![6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2250242-89-6x500.png)
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride
- 6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,2-A][1,4]DIAZEPINE;HCL
- P18817
- 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride
- CS-0039977
- 2250242-89-6
- PS-20363
-
- MDL: MFCD31567610
- インチ: 1S/C7H11N3.ClH/c1-2-8-6-7-9-3-5-10(7)4-1;/h3,5,8H,1-2,4,6H2;1H
- InChIKey: MAALNVNUXLLAMO-UHFFFAOYSA-N
- ほほえんだ: Cl.N12C=CN=C1CNCCC2
計算された属性
- せいみつぶんしりょう: 173.0719751 g/mol
- どういたいしつりょう: 173.0719751 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 115
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8
- ぶんしりょう: 173.64
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1098210-500MG |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride |
2250242-89-6 | 95% | 500mg |
$1020 | 2024-07-21 | |
eNovation Chemicals LLC | Y1098210-100mg |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride |
2250242-89-6 | 95% | 100mg |
$220 | 2024-07-21 | |
eNovation Chemicals LLC | Y1098210-1G |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride |
2250242-89-6 | 95% | 1g |
$2020 | 2024-07-21 | |
Aaron | AR01X05D-1g |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine hydrochloride |
2250242-89-6 | 95% | 1g |
$1703.00 | 2025-02-12 | |
Aaron | AR01X05D-250mg |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine hydrochloride |
2250242-89-6 | 95% | 250mg |
$435.00 | 2025-02-12 | |
Ambeed | A834229-250mg |
6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,2-A][1,4]DIAZEPINE;HCL |
2250242-89-6 | 95% | 250mg |
$492.0 | 2024-07-28 | |
eNovation Chemicals LLC | Y1098210-250mg |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride |
2250242-89-6 | 95% | 250mg |
$515 | 2025-02-21 | |
eNovation Chemicals LLC | Y1098210-500mg |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride |
2250242-89-6 | 95% | 500mg |
$1020 | 2025-02-21 | |
eNovation Chemicals LLC | Y1098210-100mg |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride |
2250242-89-6 | 95% | 100mg |
$220 | 2025-02-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1945-1-500MG |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride |
2250242-89-6 | 75% | 500MG |
¥ 3,418.00 | 2023-04-06 |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride 関連文献
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochlorideに関する追加情報
Introduction to 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride (CAS No. 2250242-89-6)
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride (CAS No. 2250242-89-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazodiazepines and is characterized by its unique structural features and potential therapeutic applications. The hydrochloride salt form of this compound enhances its solubility and stability, making it a promising candidate for various pharmacological studies.
The chemical structure of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride consists of a fused ring system with an imidazole and diazepine moiety. This structural arrangement confers the compound with specific pharmacological properties that are of interest in the development of new therapeutic agents. Recent research has focused on elucidating the biological activities and mechanisms of action of this compound to explore its potential in treating various diseases.
One of the key areas of investigation for 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride is its role as a modulator of neurotransmitter systems. Studies have shown that this compound can interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and receptor activation. This interaction could have implications for the treatment of neurological disorders such as anxiety, depression, and cognitive impairments.
In addition to its potential CNS effects, 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride has been studied for its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissue models. These findings suggest that 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride may have therapeutic potential in inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
The pharmacokinetic profile of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride has also been a subject of interest. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has a moderate half-life in plasma. These characteristics make it suitable for further development as an oral therapeutic agent.
Safety and toxicity assessments are crucial for any potential drug candidate. Initial toxicity studies have indicated that 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride has a favorable safety profile at therapeutic doses. However, more comprehensive toxicological evaluations are required to fully understand its safety margin and potential side effects.
Clinical trials are an essential step in the drug development process. While 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride is still in the preclinical stage of development, early-phase clinical trials are planned to evaluate its safety and efficacy in human subjects. These trials will provide valuable data on the compound's pharmacokinetics and pharmacodynamics in humans and help determine appropriate dosing regimens for further clinical studies.
The research on 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride is part of a broader effort to discover new therapeutic agents with improved efficacy and safety profiles. The unique structural features and multifaceted biological activities of this compound make it a promising candidate for further investigation. As research progresses and more data become available, it is likely that 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride will continue to attract attention from both academic researchers and pharmaceutical companies.
2250242-89-6 (6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride) 関連製品
- 1589540-71-5(2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride)
- 2228923-91-7(3-Methyl-2-(2-nitroethyl)thiophene)
- 1217471-51-6(FTI-276 trifluoroacetate salt)
- 71406-62-7(4-chloro-N,N-diethylpyrimidin-2-amine)
- 1804496-84-1(4-Fluoro-2-methyl-6-nitrobenzyl alcohol)
- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)
- 2228928-06-9(1,5-dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole)
- 1506260-38-3(1-(2-Oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 59898-68-9(4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one)
